N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrimidine core with phenyl and dimethylphenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the disruption of cellular pathways that promote disease progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine include:
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another heterocyclic compound with similar structural features but different biological activities.
Phenyl ®- (1- (3- (3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate: Known for its inhibitory effects on specific enzymes.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its combination of phenyl and dimethylphenyl groups contributes to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N4 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-8-6-9-15(2)17(14)22-19-18(16-10-4-3-5-11-16)23-20-21-12-7-13-24(19)20/h3-13,22H,1-2H3 |
InChI Key |
MFQVEEJMIUSCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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